molecular formula C22H22ClN5O2 B2777249 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251589-01-1

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No.: B2777249
CAS No.: 1251589-01-1
M. Wt: 423.9
InChI Key: GQVBHZSTMAZJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : Research by Bektaş et al. (2010) explored the synthesis of new 1,2,4-triazole derivatives, demonstrating their potential antimicrobial activities. These compounds, derived from ester ethoxycarbonylhydrazones and primary amines, showed moderate to good activities against various microorganisms, highlighting their relevance in developing new antimicrobial agents [Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010].

EGFR Inhibitors in Cancer Treatment

Molecular Stabilities, Conformational Analyses and Molecular Docking Studies of Benzimidazole Derivatives : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, revealing their potent anti-cancer properties via EGFR inhibition. This research underscores the potential of these compounds in therapeutic applications against cancer through detailed structural analysis and docking studies [Karayel, 2021].

Redox Stability and Catalytic Applications

Gauging Donor/Acceptor Properties and Redox Stability of Chelating Click-Derived Triazoles : Suntrup et al. (2017) explored the redox stability and donor/acceptor properties of triazole and triazolylidene ligands in rhenium(I) complexes. This study is significant for its implications in catalysis, photochemistry, and electrochemistry, providing insights into the versatility of triazole derivatives in various chemical reactions [Suntrup, Klenk, Klein, Sobottka, & Sarkar, 2017].

Antifungal Compound Solubility and Pharmacokinetics

New Antifungal Compound Solubility Thermodynamics and Partitioning Processes

: A study by Volkova, Levshin, & Perlovich (2020) on a novel antifungal compound highlights the importance of solubility thermodynamics and partitioning in biologically relevant solvents. This research contributes to understanding the pharmacokinetic properties and potential adsorption pathways of triazole derivatives [Volkova, Levshin, & Perlovich, 2020].

Dopamine D4 Receptor Ligands

4-Heterocyclylpiperidines as Selective High-Affinity Ligands : Rowley et al. (1997) identified compounds with significant selectivity and affinity for the human dopamine D4 receptor, suggesting applications in neuroscience and potential therapeutic uses for disorders related to dopamine dysfunction [Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997].

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-5-7-16(8-6-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-4-2-3-17(23)13-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVBHZSTMAZJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.